An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)piperidine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)piperidine
Introduction: The Significance of the 4-Arylpiperidine Scaffold
Within the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in the structures of numerous commercialized drugs. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to achieve specific interactions with biological targets. When substituted at the 4-position with an aryl group, as in 4-(4-Chlorophenyl)piperidine, the resulting motif becomes a privileged structure in neuropharmacology and beyond. This guide provides an in-depth analysis of the core physicochemical properties of 4-(4-Chlorophenyl)piperidine (CAS No. 26905-02-2), a key building block for researchers and scientists in drug development. Understanding these fundamental characteristics is paramount, as they directly govern the compound's behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and overall pharmacokinetic profile. This document will serve as a technical resource, detailing not only the properties themselves but also the experimental methodologies required for their validation, thereby providing a comprehensive framework for its application in pharmaceutical research.[1]
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.
| Identifier | Value | Source |
| Chemical Name | 4-(4-Chlorophenyl)piperidine | [N/A] |
| CAS Number | 26905-02-2 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClN | [1][2] |
| Molecular Weight | 195.69 g/mol | [1][2] |
| Canonical SMILES | C1CNCCC1C2=CC=C(C=C2)Cl | [N/A] |
| InChIKey | VKQHTSSNSJIMAL-UHFFFAOYSA-N | [2] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom nodes N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; H1 [label="H", fontsize=10];
C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; Cl1 [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];
// Piperidine Ring Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H1 [style=solid];
// Phenyl Ring Bonds C3 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;
// Chlorine Bond C9 -- Cl1;
// Invisible nodes for double bonds node [shape=point, width=0]; p1 [pos="!"]; C7 -- p1 [style=invis]; p1 -- C8 [style=invis]; p2 [pos="!"]; C10 -- p2 [style=invis]; p2 -- C11 [style=invis]; p3 [pos="!"]; C6 -- p3 [style=invis];
// Double bonds in phenyl ring edge [style=double]; C7 -- C8; C10 -- C11; C6 -- C11; // Corrected double bond placement// Positioning with neato N1 [pos="0,0!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,1.5!"]; C3 [pos="0,2!"]; C4 [pos="0.87,1.5!"]; C5 [pos="0.87,0.5!"]; H1 [pos="0,-0.6!"];
C6 [pos="0,3.5!"]; C7 [pos="-1.2,4!"]; C8 [pos="-1.2,5!"]; C9 [pos="0,5.5!"]; C10 [pos="1.2,5!"]; C11 [pos="1.2,4!"]; Cl1 [pos="0,6.7!"]; }
Caption: 2D structure of 4-(4-Chlorophenyl)piperidine.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-(4-Chlorophenyl)piperidine. These parameters are critical for predicting its behavior in drug development processes.
| Property | Value | Significance in Drug Development |
| Appearance | White to orange to green powder/crystal | Provides a baseline for material identification and purity assessment. |
| Melting Point | 204 - 208 °C | A high melting point suggests a stable crystalline lattice. This is a critical parameter for formulation, stability, and purity analysis.[1] |
| Boiling Point | 160 °C @ 10 mmHg290.7 ± 40.0 °C @ 760 mmHg | Important for purification via distillation and for assessing thermal stability during synthesis and storage.[1][3] |
| Density | 1.1 ± 0.1 g/cm³ | Relevant for formulation, processing, and packaging calculations.[2][3] |
| pKa (Predicted) | 10.14 ± 0.10 | The basicity of the piperidine nitrogen is crucial. pKa determines the ionization state at physiological pH (approx. 7.4), which profoundly impacts solubility, receptor interaction (ionic bonding), and membrane permeability. |
| LogP (Predicted) | 2.7 - 2.98 | The octanol-water partition coefficient (LogP) is a key indicator of lipophilicity. A value in this range suggests good membrane permeability, a desirable trait for oral bioavailability, but also flags potential for non-specific binding and metabolic liability.[2] |
Analytical and Experimental Methodologies
To ensure scientific integrity, predicted values must be validated by robust experimental methods. The following sections detail standard protocols for the synthesis and characterization of 4-(4-Chlorophenyl)piperidine.
Synthesis Protocol: Catalytic Hydrogenation
A common and effective method for synthesizing 4-(4-Chlorophenyl)piperidine is through the catalytic hydrogenation of its unsaturated precursor, 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[4]
Causality: This reaction is a standard reduction of a double bond within the tetrahydropyridine ring to yield the fully saturated piperidine ring. Palladium on carbon (Pd/C) is an excellent and widely used catalyst for this type of hydrogenation due to its high activity and selectivity. Methanol is chosen as a solvent for its ability to dissolve the starting material and for its inertness under these reaction conditions.
Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)piperidine.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g (21.7 mmol) of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine in 20 mL of methanol in a suitable reaction vessel.
-
Catalyst Addition: Carefully add 500 mg of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously for 7 hours at ambient temperature under a constant hydrogen pressure of 10 psi.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a solvent system such as dichloromethane/methanol/ammonia (e.g., a 5:4.9:0.1 ratio) to afford the pure 4-(4-Chlorophenyl)piperidine.[4]
pKa Determination: Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[5] It works by monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added. For a basic compound like 4-(4-Chlorophenyl)piperidine, titration with a strong acid (like HCl) allows for the precise determination of the half-equivalence point, where the concentrations of the protonated (ionized) and neutral (unionized) forms are equal. At this point, the measured pH is equal to the pKa.[6]
Step-by-Step Methodology:
-
Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a sample of 4-(4-Chlorophenyl)piperidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Add a standardized solution of 0.1 M HCl in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-neutralization point on the resulting titration curve.
LogP Determination: Shake-Flask Method
Causality: The shake-flask method is the "gold standard" for experimentally determining the LogP value.[7][8] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol (simulating a lipid bilayer) and water (simulating an aqueous biological environment). The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient (P), the logarithm of which is LogP.[9][10]
Caption: Workflow for LogP determination via the Shake-Flask method.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. Use a phosphate buffer (e.g., pH 7.4) instead of pure water for LogD measurements.[7][10]
-
Sample Preparation: Prepare a stock solution of 4-(4-Chlorophenyl)piperidine in the n-octanol phase at a known concentration.
-
Partitioning: Add a precise volume of the stock solution to a precise volume of the pre-saturated aqueous phase in a suitable vessel.
-
Equilibration: Shake the vessel for a sufficient period (e.g., 24 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.[8]
-
Calculation: Calculate the partition coefficient P = [Concentration in n-octanol] / [Concentration in water]. The final LogP is the base-10 logarithm of P.
Applications in Research and Drug Development
4-(4-Chlorophenyl)piperidine is a valuable intermediate and building block in pharmaceutical development.[1] Its structure is a key component in the synthesis of more complex molecules targeting the central nervous system (CNS).
-
Neuroscience Research: It is used as a scaffold in the synthesis of novel ligands for studying neurotransmitter systems. Its structure allows for the modulation of receptors and transporters involved in conditions like depression and anxiety.[1]
-
Pharmaceutical Development: The compound serves as a crucial starting material or intermediate in the multi-step synthesis of various therapeutic agents, including potential new analgesics and antipsychotics.[1] Its defined physicochemical properties make it a reliable component for constructing drug candidates with improved efficacy and safety profiles.
Safety and Handling
Appropriate handling is essential when working with any chemical intermediate.
-
Hazard Classification: 4-(4-Chlorophenyl)piperidine is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.
-
First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[2]
References
-
Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 4-(4-Chlorophenyl)piperidine. Retrieved from [Link]
-
Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]
-
Sousa, T., Ribeiro, D., & Reis, S. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. Retrieved from [Link]
-
Zafar, S., Akhtar, S., Tariq, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 4-(4-Chlorophenyl)piperidine | CAS#:26905-02-2 | Chemsrc [chemsrc.com]
- 4. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [chemicalbook.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
